molecular formula C21H21N3O4S B3885117 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B3885117
M. Wt: 411.5 g/mol
InChI Key: MGZAAZJDJOKEQN-UHFFFAOYSA-N
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Description

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one is a complex organic compound that features a pyrazole ring, a thiazolidinone ring, and a phenyl group with hydroxyl and methoxy substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of a β-diketone with hydrazine derivatives.

    Formation of the Thiazolidinone Ring: This step might involve the reaction of a thiourea derivative with a carbonyl compound.

    Coupling Reactions: The final step could involve coupling the pyrazole and thiazolidinone intermediates under specific conditions, such as using a base or acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be studied for its potential enzyme inhibition properties or as a probe for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one
  • 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one

Uniqueness

The unique combination of functional groups in 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-19(20(27)24(22(13)2)15-7-5-4-6-8-15)23-18(26)12-29-21(23)14-9-10-16(25)17(11-14)28-3/h4-11,21,25H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZAAZJDJOKEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(SCC3=O)C4=CC(=C(C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 2
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 3
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 4
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 5
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one
Reactant of Route 6
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one

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